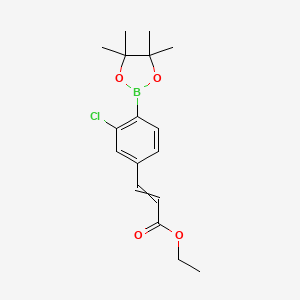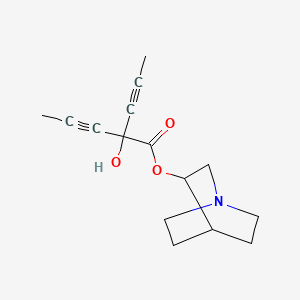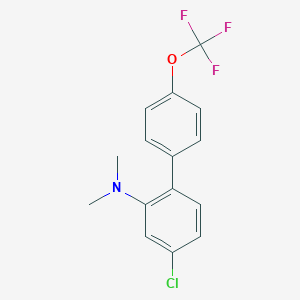
(4-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with chloro, trifluoromethoxy, and dimethylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods to meet industrial demands.
化学反应分析
Types of Reactions
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it valuable for developing new products with specific functionalities.
作用机制
The mechanism of action of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chloro and trifluoromethoxy groups may enhance its binding affinity to these targets, while the dimethylamine group can influence its solubility and distribution within biological systems. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Chloro-1,1’-biphenyl: Similar biphenyl core but lacks the trifluoromethoxy and dimethylamine groups.
4-Chloro-4’-iodo-1,1’-biphenyl: Contains an iodine atom instead of the trifluoromethoxy group.
4-(4-Chlorobenzenesulfonyl)-biphenyl: Features a sulfonyl group instead of the trifluoromethoxy group.
Uniqueness
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to the combination of chloro, trifluoromethoxy, and dimethylamine groups on the biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H13ClF3NO |
|---|---|
分子量 |
315.72 g/mol |
IUPAC 名称 |
5-chloro-N,N-dimethyl-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)14-9-11(16)5-8-13(14)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI 键 |
KRIBVAHVBHGTEG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



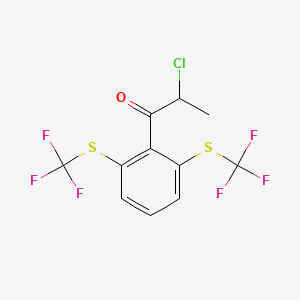
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
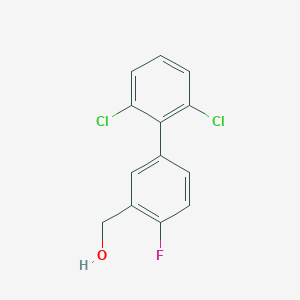
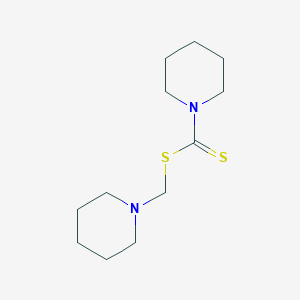
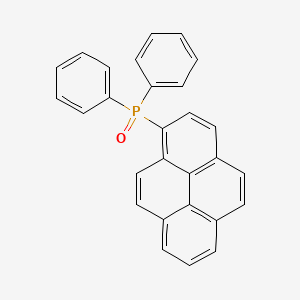
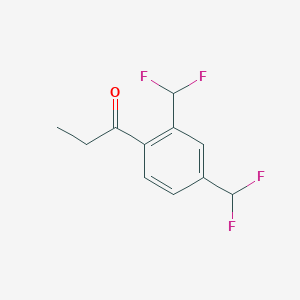
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
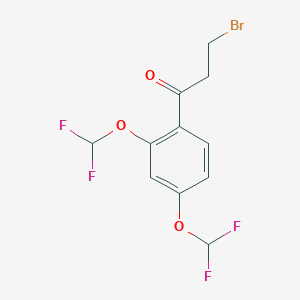
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)


